2-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O2/c1-27-18-8-7-13(17-12-25-10-4-9-22-20(25)24-17)11-16(18)23-19(26)14-5-2-3-6-15(14)21/h2-12H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSQDVJDJRHQRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyrimidinyl core. This can be achieved through condensation reactions, intramolecular cyclizations, and multicomponent reactions[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). The bromo group is introduced through halogenation reactions, and the methoxyphenyl group is added via nucleophilic substitution reactions[{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions would be optimized to maximize yield and purity, often involving precise temperature control, inert atmospheres, and the use of catalysts to speed up the reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromo group can be oxidized to form a bromine oxide.
Reduction: : The imidazo[1,2-a]pyrimidinyl core can be reduced to form a simpler heterocyclic structure.
Substitution: : The methoxyphenyl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines and alcohols, along with suitable solvents like dimethylformamide (DMF), are employed.
Major Products Formed
Oxidation: : Bromine oxide derivatives.
Reduction: : Reduced imidazo[1,2-a]pyrimidinyl derivatives.
Substitution: : Substituted methoxyphenyl derivatives.
Scientific Research Applications
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its biological activity, including potential antimicrobial properties.
Medicine: : Investigated for its therapeutic potential, possibly as an inhibitor for certain enzymes or receptors.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Physicochemical and Pharmacological Implications
Molecular Weight and Lipophilicity
| Compound | Molecular Weight (g/mol) | xlogP |
|---|---|---|
| Target Bromo Compound | 407.27 | ~4.5* |
| Difluoro Analog | 380.35 | 3.8 |
| Trifluoromethyl Analog | 412.36 | ~4.1 |
| Compound 5a | 508.00 | ~5.0 |
*Estimated based on bromine’s contribution.
- Trends : Bromine and trifluoromethyl groups increase lipophilicity, favoring blood-brain barrier penetration but risking solubility issues .
Biological Activity
2-Bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This compound features a unique structural arrangement that includes a benzamide core, a bromo substituent, and an imidazo[1,2-a]pyrimidine moiety linked to a methoxyphenyl group. Its potential therapeutic applications are primarily focused on oncology and inflammatory diseases.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammatory response and pain pathways. Inhibition of COX-2 leads to decreased prostaglandin production, suggesting potential anti-inflammatory properties. Additionally, studies have shown its efficacy against various cancer cell lines, highlighting its potential as an anticancer agent.
The biological activity of this compound can be attributed to its interaction with specific biological targets involved in inflammation and cancer progression. The inhibition of COX-2 suggests that this compound may influence various signaling pathways related to pain and inflammation.
Table 1: Summary of Biological Activities
| Activity | Mechanism | Target |
|---|---|---|
| COX-2 Inhibition | Reduces prostaglandin synthesis | COX-2 |
| Anticancer Activity | Induces apoptosis in cancer cell lines | Various cancer targets |
| Anti-inflammatory | Modulates inflammatory pathways | Inflammatory mediators |
Case Studies and Research Findings
- Anticancer Efficacy : A study demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways, confirming its potential as an anticancer therapeutic agent .
- COX-2 Inhibition : Another investigation focused on the anti-inflammatory properties of this compound. The results indicated that it effectively inhibited COX-2 activity in vitro, leading to a reduction in inflammatory markers in cellular models .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinity of this compound with COX-2. The docking results showed a strong interaction with the active site of the enzyme, which correlates with its observed inhibitory activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
